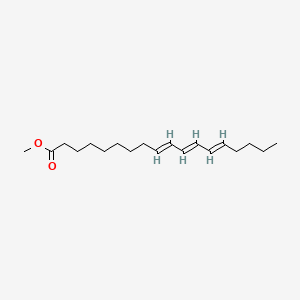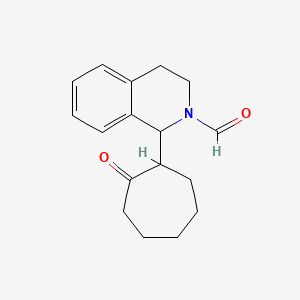
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
The synthesis of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cycloheptanone Moiety: This can be achieved through the oxidation of cycloheptanol using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Construction of the Isoquinoline Ring: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Coupling of the Two Moieties: The final step involves the coupling of the cycloheptanone moiety with the isoquinoline ring, which can be facilitated by using a suitable catalyst and reaction conditions.
Analyse Des Réactions Chimiques
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction of the carbonyl groups yields the corresponding alcohols.
Applications De Recherche Scientifique
1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound may have potential as a lead compound for developing new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is not well-studied. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The isoquinoline ring can participate in π-π interactions with aromatic amino acids in proteins, while the carbonyl groups can form hydrogen bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Oxocycloheptyl)-3,4-dihydroisoquinoline-2(1H)-carbaldehyde include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Widely used in antimalarial drugs.
Isoindoline-1,3-dione: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its combination of a cycloheptanone moiety with an isoquinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89216-16-0 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
1-(2-oxocycloheptyl)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c19-12-18-11-10-13-6-4-5-7-14(13)17(18)15-8-2-1-3-9-16(15)20/h4-7,12,15,17H,1-3,8-11H2 |
Clé InChI |
LDFRECDSPCOXBW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2C3=CC=CC=C3CCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



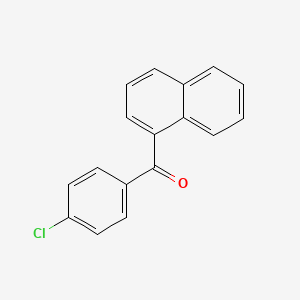
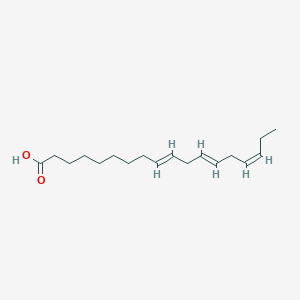
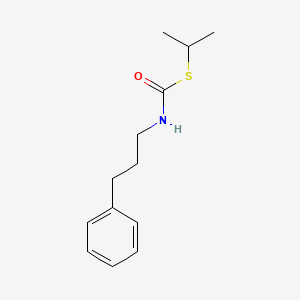
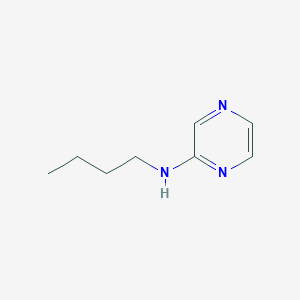
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
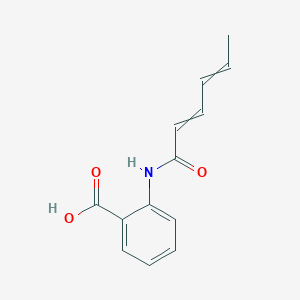

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)
